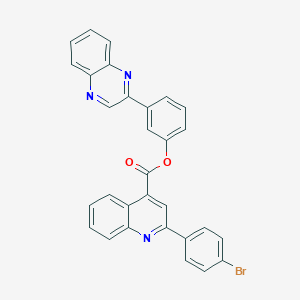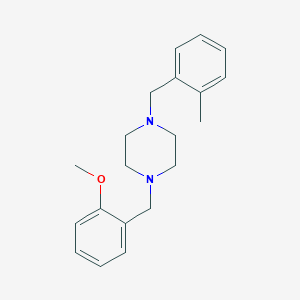![molecular formula C30H40N2O5 B10879493 1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879493.png)
1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structural features, including a benzoyl group, a dibutylamino propyl chain, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole core, followed by the introduction of the benzoyl and dimethoxyphenyl groups through Friedel-Crafts acylation and electrophilic aromatic substitution, respectively. The dibutylamino propyl chain is usually introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Industrial synthesis might also employ continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the dibutylamino group suggests possible applications in the development of central nervous system agents or other bioactive compounds.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H-PYRROL-2-ONE
- 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-THIONE
Uniqueness
The uniqueness of 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C30H40N2O5 |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
(4Z)-1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O5/c1-5-7-17-31(18-8-6-2)19-12-20-32-27(23-15-16-24(36-3)25(21-23)37-4)26(29(34)30(32)35)28(33)22-13-10-9-11-14-22/h9-11,13-16,21,27,33H,5-8,12,17-20H2,1-4H3/b28-26- |
InChI-Schlüssel |
RDSYEMDHQFMRKB-SGEDCAFJSA-N |
Isomerische SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-ethyl-3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10879416.png)
![N-(3,4-dimethoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B10879421.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide](/img/structure/B10879423.png)


![(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879432.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide](/img/structure/B10879435.png)
![3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10879438.png)
![4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10879446.png)
![N-(4-acetylphenyl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10879455.png)
![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)
![ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10879473.png)
![S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate](/img/structure/B10879485.png)
